molecular formula C19H18FN3O4 B11079871 N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetohydrazide

N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetohydrazide

Cat. No.: B11079871
M. Wt: 371.4 g/mol
InChI Key: RXKWXFGFUOURII-UHFFFAOYSA-N
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Description

N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetohydrazide is a complex organic compound that features a pyrrolidine ring, a fluorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidine ring. The reaction conditions often include the use of a strong base and a polar aprotic solvent.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a fluorophenyl group. This can be achieved using a fluorinated aromatic compound and a suitable catalyst.

    Attachment of the Methoxyphenyl Group: This step involves the coupling of the methoxyphenyl group to the pyrrolidine ring. This can be done using a coupling reagent such as a carbodiimide in the presence of a base.

    Formation of the Acetohydrazide: The final step involves the reaction of the intermediate compound with hydrazine to form the acetohydrazide.

Industrial Production Methods

Industrial production of N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetohydrazide would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetohydrazide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by:

    Binding to Enzymes: The compound can inhibit the activity of certain enzymes, leading to changes in cellular processes.

    Modulating Receptor Activity: The compound can bind to specific receptors on the surface of cells, altering their activity and leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetohydrazide can be compared with other similar compounds, such as:

    N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetohydrazide: This compound has a chlorine atom instead of a fluorine atom, which can lead to differences in its chemical reactivity and biological activity.

    N’-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetohydrazide: This compound has a bromine atom instead of a fluorine atom, which can also lead to differences in its properties.

The uniqueness of N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetohydrazide lies in its specific combination of functional groups, which can lead to unique chemical and biological properties.

Properties

Molecular Formula

C19H18FN3O4

Molecular Weight

371.4 g/mol

IUPAC Name

N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetohydrazide

InChI

InChI=1S/C19H18FN3O4/c1-27-15-8-2-12(3-9-15)10-17(24)22-21-16-11-18(25)23(19(16)26)14-6-4-13(20)5-7-14/h2-9,16,21H,10-11H2,1H3,(H,22,24)

InChI Key

RXKWXFGFUOURII-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NNC2CC(=O)N(C2=O)C3=CC=C(C=C3)F

Origin of Product

United States

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